molecular formula C12H16ClN3O3S B1269053 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 332400-85-8

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B1269053
CAS No.: 332400-85-8
M. Wt: 317.79 g/mol
InChI Key: OFPWIKXAQKSKPL-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide is a piperidine-based chemical compound of significant interest in medicinal chemistry research. Piperidine-4-one derivatives are recognized for a wide spectrum of biological activities, including antiviral, antibacterial, and anti-enzymatic applications . Specifically, sulfonyl-substituted piperidine derivatives like this carbohydrazide have been investigated as key precursors or intermediates in the synthesis of novel bioactive molecules. Research indicates that compounds featuring the 1,3,4-oxadiazole ring system linked to a sulfonylpiperidine moiety demonstrate promising antibacterial potential against various gram-positive and gram-negative bacterial strains . The structure of the piperidine ring, particularly its conformation and the nature of its substitutions, is a critical factor influencing the pharmacological activity of potential drug candidates . This product is intended for use in laboratory research to further explore these mechanisms and develop new therapeutic agents. It is supplied with comprehensive characterization data to ensure research reproducibility. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15-14/h1-4,9H,5-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWIKXAQKSKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342320
Record name 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332400-85-8
Record name 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylate

The first step involves the reaction of ethyl piperidine-4-carboxylate with 4-chlorobenzenesulfonyl chloride under basic conditions.

Procedure :

  • Reactants : Ethyl piperidine-4-carboxylate (30 mmol), 4-chlorobenzenesulfonyl chloride (30 mmol).
  • Solvent : Distilled water or methanol (30–50 mL).
  • Base : Aqueous Na₂CO₃ (15%) to maintain pH 10–11.
  • Conditions : Stirring at room temperature (25–30°C) for 4–6 hours.
  • Workup : Neutralization, filtration, and recrystallization from ethanol.
  • Yield : 70–85%.

Mechanistic Insight :
The sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride, facilitated by the base. The reaction is monitored by TLC (n-hexane/EtOAc, 7:3).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation reduces reaction times while maintaining efficiency.

Procedure :

  • Reactants : Ethyl ester intermediate (10 mmol), hydrazine hydrate (15 mmol).
  • Solvent : Ethanol (20 mL).
  • Conditions : Microwave irradiation (300 W, 100°C) for 20–30 minutes.
  • Yield : 82–88%.

Advantages :

  • 4-fold reduction in reaction time compared to conventional heating.

Solvent-Free Mechanochemical Synthesis

Eco-friendly approaches using ball milling have been explored to minimize solvent waste.

Procedure :

  • Reactants : Ethyl ester intermediate (10 mmol), hydrazine hydrate (15 mmol).
  • Conditions : Ball milling (500 rpm, 1 hour).
  • Yield : 78–80%.

Limitations :

  • Slightly lower yields due to incomplete conversion.

Optimization and Critical Parameters

Effect of Base in Sulfonylation

The choice of base significantly impacts sulfonylation efficiency:

Base Yield (%) Purity (%)
Na₂CO₃ 85 98
NaOH 72 95
K₂CO₃ 80 97

Data compiled from.

Na₂CO₃ is preferred due to its mild basicity, which minimizes ester hydrolysis.

Hydrazine Stoichiometry

Excess hydrazine (>1.5 equivalents) ensures complete conversion but requires careful pH control to avoid by-products:

Hydrazine (equiv) Yield (%)
1.2 68
1.5 85
2.0 88

Data from.

Characterization and Validation

Synthetic intermediates and the final product are validated using:

  • FTIR : Peaks at 1327 cm⁻¹ (S=O stretching), 1660 cm⁻¹ (C=O), and 3250 cm⁻¹ (N-H).
  • ¹H NMR : Key signals include δ 7.70 ppm (aromatic protons) and δ 3.90 ppm (piperidine-CH₂).
  • EI-MS : Molecular ion peak at m/z 359 [M]⁺.

Challenges and Troubleshooting

  • Impurity Formation : Side products may arise from over-sulfonylation or ester hydrolysis. Recrystallization in ethanol effectively removes impurities.
  • Scale-Up Issues : Batch reactors >500 g show reduced yields (65–70%) due to inefficient heat transfer; continuous flow systems are recommended for industrial-scale production.

Comparison with Similar Compounds

Structural Modifications and Analogues

Substituent Variations on the Sulfonyl Group
  • 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide (CAS: 1024183-79-6): Replaces the 4-chlorophenyl group with a 4-methylphenyl group. Molecular formula: C₂₀H₂₂ClN₃O₄S.
  • 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide :

    • Features a methoxy group (-OCH₃) instead of chlorine.
    • Molecular weight : 313.37 g/mol.
    • The electron-donating methoxy group may alter solubility and metabolic stability .
Modifications on the Piperidine Ring
  • 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl)acetic acid (CAS: 1142209-57-1): Replaces the carbohydrazide with an acetic acid group. Molecular formula: C₁₄H₁₇ClNO₄S. The carboxylic acid enhances hydrophilicity but may reduce membrane permeability .
  • 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole-2-thiol :

    • The carbohydrazide is cyclized into an oxadiazole-thiol ring.
    • Activity : Derivatives show improved antibacterial activity due to the thiol group’s nucleophilicity .
Salt Forms
  • Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS: 101768-64-3):
    • Hydrochloride salt form.
    • Molecular weight : 296.21 g/mol.
    • Enhanced solubility in aqueous media compared to the free base .
Key Observations:
  • Electron-withdrawing groups (e.g., -Cl, -F) on the sulfonyl moiety enhance target binding, as seen in the lower IC₅₀ of the chloro-substituted compound .
  • Carbohydrazide vs. Oxadiazole : Cyclization into oxadiazole-thiol improves antibacterial potency, likely due to increased reactivity .
  • Hydrophilic modifications (e.g., carboxylic acid) improve solubility but may reduce bioavailability .

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by relevant data from various studies.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with sulfonyl chlorides and hydrazine. The general synthetic pathway includes:

  • Preparation of 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylic acid :
    • Ethyl isonipecotate is reacted with 4-chlorophenylsulfonyl chloride in a basic medium.
  • Formation of the carbohydrazide :
    • The carboxylic acid derivative is then treated with hydrazine hydrate under reflux conditions to yield the target compound.

Antibacterial Activity

Studies have demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, including:

  • Salmonella Typhi
  • Escherichia coli
  • Staphylococcus aureus

The compound showed moderate to strong activity against these pathogens, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent. For instance, the compound displayed an IC50 value of approximately 2.14 µM against certain strains, significantly lower than standard reference antibiotics .

Enzyme Inhibition

The compound also acts as an inhibitor of key enzymes involved in various biochemical pathways:

  • Acetylcholinesterase (AChE) : This enzyme's inhibition suggests potential applications in treating neurodegenerative diseases.
  • Urease : The compound demonstrated strong inhibition, making it a candidate for further development in treating infections caused by urease-producing bacteria .

The pharmacological effects of this compound are attributed to its interaction with specific biological targets:

  • Binding Affinity : The compound shows significant binding affinity to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy.
  • Molecular Interactions : Docking studies indicate that the compound interacts with amino acids in target proteins, influencing their activity and function .

Case Studies

Several studies have evaluated the biological activities of this compound:

  • Antibacterial Efficacy : A study reported that derivatives of this compound exhibited varying degrees of antibacterial activity, with some showing strong effects against resistant strains of bacteria.
  • In Vivo Studies : Preliminary in vivo studies indicated that low doses could inhibit tumor growth without significant toxicity, suggesting a favorable safety profile for further development .

Data Summary Table

Biological ActivityObserved EffectReference
AntibacterialModerate to strong activity
AChE InhibitionSignificant inhibitory effect
Urease InhibitionStrong inhibitory effect
BSA BindingHigh binding affinity

Q & A

Q. Q1. What are the standard synthetic routes for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide, and how are intermediates characterized?

Answer: The synthesis typically involves a multi-step process:

Step 1: React ethyl piperidin-4-carboxylate with 4-chlorophenylsulfonyl chloride in aqueous Na₂CO₃ (pH 9–10) to form ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate .

Step 2: Hydrazinolysis of the ester intermediate using hydrazine hydrate in methanol under reflux yields the carbohydrazide derivative .
Characterization Methods:

  • TLC monitors reaction progress (e.g., hexane:ethyl acetate solvent system) .
  • IR spectroscopy confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, hydrazide N–H at ~3200 cm⁻¹) .
  • ¹H/¹³C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and aromatic signals (δ 7.3–7.8 ppm) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Key optimization strategies include:

  • pH Control: Maintaining pH 9–10 during sulfonylation prevents side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent Selection: Methanol or DMF enhances hydrazinolysis efficiency compared to polar aprotic solvents .
  • Reaction Time: Extending reflux duration (>6 hours) ensures complete conversion of the ester to carbohydrazide .
    Data Table: Comparison of Yields Under Different Conditions
ConditionYield (%)Purity (HPLC)
pH 9, 4h reflux7295%
pH 8, 6h reflux6589%
DMF solvent, 6h reflux8098%
Sources:

Biological Activity Evaluation

Q. Q3. What in vitro methodologies are used to assess the biological activity of this compound?

Answer: Common assays include:

  • Antimicrobial Testing: Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with absorbance monitoring at 600 nm .
  • Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition studies using Ellman’s method (λ = 412 nm) .
  • Anti-inflammatory Screening: COX-2 inhibition via ELISA or fluorometric assays .
    Note: Positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves (IC₅₀ calculations) are critical for validity .

Advanced Mechanistic Studies

Q. Q4. How can researchers investigate the mechanism of action of this compound against enzymatic targets?

Answer: Advanced approaches include:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or COX-2 active sites, focusing on sulfonyl and hydrazide moieties .
  • Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters .

Handling and Safety

Q. Q5. What safety precautions are recommended for handling this compound in the laboratory?

Answer:

  • PPE: Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to potential hydrazine vapor release .
  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activity data?

Answer:

Replicate Experiments: Repeat assays under identical conditions (e.g., pH, temperature) .

Purity Verification: Re-characterize the compound via HPLC or LC-MS to rule out impurities .

Assay Variability: Cross-validate using alternative methods (e.g., agar diffusion vs. broth dilution for antimicrobials) .

Structure-Activity Relationship (SAR) Studies

Q. Q7. What structural modifications enhance the bioactivity of this compound?

Answer:

  • Piperidine Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases AChE inhibition (IC₅₀: 2.1 μM vs. 8.3 μM for parent compound) .
  • Sulfonyl Replacement: Replacing 4-chlorophenyl with 4-methylphenyl improves COX-2 selectivity (10-fold) .
  • Hydrazide Functionalization: Adding arylidene moieties enhances antimicrobial potency (MIC: 4 μg/mL vs. 16 μg/mL) .

Computational Modeling

Q. Q8. What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

  • ADMET Prediction: Use SwissADME or pkCSM to estimate logP (2.1), solubility (-3.2 LogS), and blood-brain barrier permeability .
  • DFT Calculations: Gaussian 09 for optimizing geometry and calculating electrostatic potential maps to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide

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